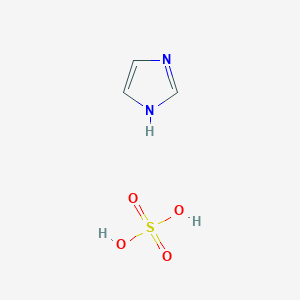
1H-imidazole;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-imidazole and sulfuric acid are two distinct compounds that, when combined, form a unique chemical entity. 1H-imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. It is a versatile compound widely used in various fields due to its chemical properties. Sulfuric acid, on the other hand, is a strong mineral acid with the formula H₂SO₄. It is known for its highly corrosive nature and is used in numerous industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1H-imidazole can be synthesized through various methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia. Another common method is the Van Leusen reaction, which uses tosylmethyl isocyanide (TosMIC) as a key reagent .
Sulfuric acid is typically produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃), followed by the absorption of SO₃ in water to form sulfuric acid .
Análisis De Reacciones Químicas
Types of Reactions
1H-imidazole undergoes various chemical reactions, including:
Oxidation: 1H-imidazole can be oxidized to form imidazole-2-carboxylic acid.
Reduction: Reduction of 1H-imidazole can lead to the formation of imidazoline.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents are commonly employed.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1H-imidazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Imidazole derivatives are found in many biological molecules, including histidine and histamine.
Medicine: Imidazole-based drugs are used as antifungal agents (e.g., ketoconazole) and in the treatment of various diseases.
Industry: Used in the production of polymers, dyes, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1H-imidazole involves its ability to act as a nucleophile due to the presence of nitrogen atoms in the ring. This allows it to participate in various chemical reactions, including coordination with metal ions and acting as a base in acid-base reactions. Sulfuric acid, being a strong acid, acts as a proton donor and can catalyze various reactions by providing protons (H⁺) to reactants .
Comparación Con Compuestos Similares
1H-imidazole can be compared with other nitrogen-containing heterocycles such as:
Pyrrole: Similar to imidazole but contains only one nitrogen atom.
Pyrazole: Contains two adjacent nitrogen atoms in the five-membered ring.
Triazole: Contains three nitrogen atoms in the five-membered ring.
The uniqueness of 1H-imidazole lies in its balanced electronic properties and its ability to participate in a wide range of chemical reactions, making it a versatile compound in various fields .
Propiedades
Número CAS |
185376-79-8 |
|---|---|
Fórmula molecular |
C3H6N2O4S |
Peso molecular |
166.16 g/mol |
Nombre IUPAC |
1H-imidazole;sulfuric acid |
InChI |
InChI=1S/C3H4N2.H2O4S/c1-2-5-3-4-1;1-5(2,3)4/h1-3H,(H,4,5);(H2,1,2,3,4) |
Clave InChI |
GEMITLJMEMBDKW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CN1.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)



![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)

![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)



![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)

![4-{[4-(2-Butoxyethoxy)phenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14249646.png)
